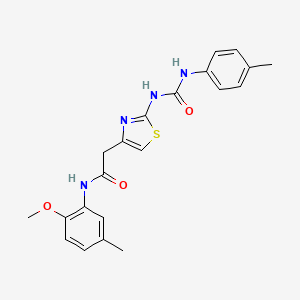
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a urea linkage, and various aromatic substituents, which contribute to its unique properties. The synthesis typically involves:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides under basic conditions.
- Urea Formation : The urea linkage is synthesized by reacting an amine with an isocyanate.
- Coupling Reactions : The final product is formed by coupling the thiazole derivative with the urea compound using coupling reagents like EDCI in the presence of a base.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potent cytotoxic effects against cancer cell lines. For instance, one study reported IC50 values significantly lower than those of established chemotherapeutics, indicating strong anti-tumor activity:
The mechanism of action appears to involve inhibition of cell migration and induction of apoptosis in HepG2 cells, alongside G2/M phase cell cycle arrest.
The compound's mechanism of action involves several pathways:
- Cell Cycle Arrest : Studies show that increasing concentrations lead to a significant reduction in G2/M-phase cells, suggesting effective blockade at this checkpoint.
- Apoptosis Induction : The compound has been shown to trigger early-stage apoptosis in cancer cells through various signaling pathways.
- Target Interaction : Molecular modeling suggests that the compound binds effectively to specific cellular targets such as IGF1R, inhibiting its activity and thus affecting downstream signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several case studies have investigated the biological effects of similar thiazole derivatives, providing insights into structure-activity relationships:
-
Cytotoxicity Studies : Compounds with similar structural motifs demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting selectivity towards liver cancer cells.
- A study found that derivatives with specific substitutions on the thiazole ring displayed enhanced cytotoxicity compared to unsubstituted analogs.
- Antimicrobial Activity : Beyond anticancer properties, some derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-10-14(2)6-9-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLSUOGUSDHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














